![molecular formula C12H7ClFN3 B12887822 1H-Pyrrolo[2,3-b]pyridine, 5-chloro-4-(6-fluoro-2-pyridinyl)- CAS No. 916172-48-0](/img/structure/B12887822.png)
1H-Pyrrolo[2,3-b]pyridine, 5-chloro-4-(6-fluoro-2-pyridinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-4-(6-fluoropyridin-2-yl)-1h-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring, with chlorine and fluorine substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-4-(6-fluoropyridin-2-yl)-1h-pyrrolo[2,3-b]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-5-fluoropyridine and 2-aminopyridine.
Cyclization: The key step involves the cyclization of these starting materials under basic conditions to form the pyrrolo[2,3-b]pyridine core.
Substitution: Chlorination and fluorination are introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes:
Catalysts: Use of metal catalysts to facilitate the cyclization process.
Solvents: Selection of appropriate solvents to ensure the solubility of intermediates and final products.
Temperature Control: Precise temperature control to avoid side reactions and degradation of the product.
Analyse Des Réactions Chimiques
Types of Reactions
5-chloro-4-(6-fluoropyridin-2-yl)-1h-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydropyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents like N-chlorosuccinimide for chlorination and Selectfluor for fluorination.
Major Products
Oxidation: N-oxides of the pyridine ring.
Reduction: Dihydropyridine derivatives.
Substitution: Various halogenated derivatives depending on the substituents introduced.
Applications De Recherche Scientifique
5-chloro-4-(6-fluoropyridin-2-yl)-1h-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for designing kinase inhibitors and other therapeutic agents.
Materials Science: Potential use in the development of organic semiconductors and light-emitting diodes.
Biological Studies: Investigated for its interactions with biological targets such as enzymes and receptors.
Mécanisme D'action
The mechanism of action of 5-chloro-4-(6-fluoropyridin-2-yl)-1h-pyrrolo[2,3-b]pyridine involves:
Molecular Targets: It may target specific enzymes or receptors, inhibiting their activity.
Pathways Involved: The compound can modulate signaling pathways by binding to active sites or allosteric sites on proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-chloro-2-fluoropyridine: Shares the pyridine core but lacks the fused pyrrole ring.
2-chloro-5-fluoropyrimidine: Contains a pyrimidine ring instead of a pyridine ring.
5-chloro-6-fluoropyridin-2-yl)methanamine: Similar substituents but different core structure.
Uniqueness
5-chloro-4-(6-fluoropyridin-2-yl)-1h-pyrrolo[2,3-b]pyridine is unique due to its fused ring system, which imparts distinct electronic and steric properties, making it a valuable scaffold in drug design and materials science.
Propriétés
Numéro CAS |
916172-48-0 |
|---|---|
Formule moléculaire |
C12H7ClFN3 |
Poids moléculaire |
247.65 g/mol |
Nom IUPAC |
5-chloro-4-(6-fluoropyridin-2-yl)-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C12H7ClFN3/c13-8-6-16-12-7(4-5-15-12)11(8)9-2-1-3-10(14)17-9/h1-6H,(H,15,16) |
Clé InChI |
AGPASDQZWUABQZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC(=C1)F)C2=C3C=CNC3=NC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-([1,1'-Biphenyl]-4-yl)quinoline-8-carboxamide](/img/structure/B12887743.png)

![2-Phenyl-2,3,3a,4-tetrahydrocyclopenta[c]pyrrol-5(1H)-one](/img/structure/B12887761.png)
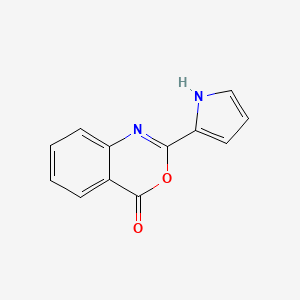
![2-(Difluoromethoxy)-5-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12887774.png)
![7-Butyl-3,8,9-trimethoxybenzo[g]quinoline-4,5,10(1H)-trione](/img/structure/B12887778.png)
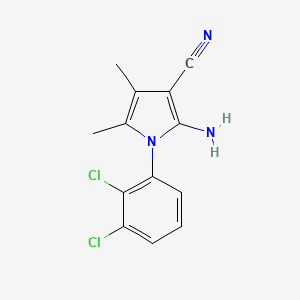

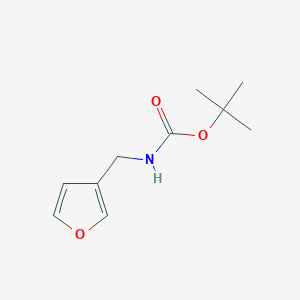
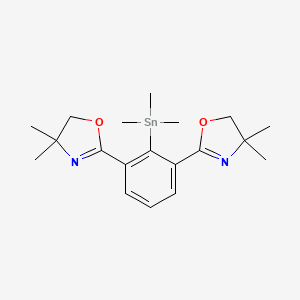

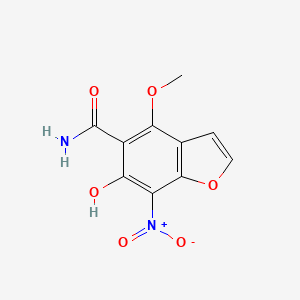
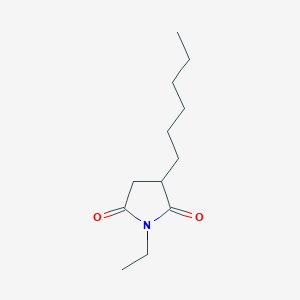
![3-Isopropyl-1-methyl-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12887826.png)
